S-Benzyl 3-phenylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl 3-phenylpropanethioate: is an organic compound characterized by the presence of a benzyl group attached to a 3-phenylpropanethioate moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 3-phenylpropanethioate typically involves the thioesterification of α,β-unsaturated aldehydes with thiols. One common method includes the reaction of benzyl halides with alkynoic acids under copper-catalyzed conditions . This reaction is carried out in the presence of a suitable solvent and under ligand-free conditions to yield the desired thioester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of phase-transfer catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl 3-phenylpropanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: NBS for bromination, often carried out in the presence of light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Benzylic halides.
Scientific Research Applications
S-Benzyl 3-phenylpropanethioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Benzyl 3-phenylpropanethioate involves its interaction with molecular targets through its thioester group. This group can undergo nucleophilic attack, leading to the formation of various intermediates. The benzyl group provides resonance stabilization, facilitating reactions at the benzylic position . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzyl 3-phenylpropiolate: Similar structure but with an ester group instead of a thioester.
S-(4-methoxyphenyl) 3-phenylpropanethioate: Contains a methoxy group on the phenyl ring.
S-(4-methylphenyl) 3-phenylpropanethioate: Contains a methyl group on the phenyl ring.
Uniqueness: S-Benzyl 3-phenylpropanethioate is unique due to its specific thioester functionality, which imparts distinct reactivity compared to similar esters. The presence of the benzyl group also enhances its stability and reactivity through resonance effects, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
133535-77-0 |
---|---|
Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
S-benzyl 3-phenylpropanethioate |
InChI |
InChI=1S/C16H16OS/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
DTXDHGPVHSQLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.